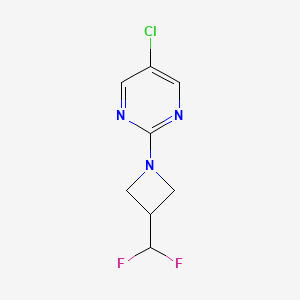

5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine

Beschreibung

5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and a 3-(difluoromethyl)azetidine group at position 2. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity, while the difluoromethyl group enhances metabolic stability and modulates electronic properties.

Eigenschaften

IUPAC Name |

5-chloro-2-[3-(difluoromethyl)azetidin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N3/c9-6-1-12-8(13-2-6)14-3-5(4-14)7(10)11/h1-2,5,7H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRODVVVVJXYSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3-(difluoromethyl)amine and a suitable halogenated precursor.

Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the azetidine intermediate with a chlorinated pyrimidine derivative under suitable conditions, such as the presence of a base and an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and potentially alter its biological activity.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., acetonitrile).

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Coupling Reactions: Common reagents include palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while coupling reactions can result in the formation of more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-Based Kinase Inhibitors: AZD1480

Compound : AZD1480 (5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine)

- Key Features :

- Pyrimidine core with 5-chloro, 5-fluoropyrimidinyl, and pyrazol-3-yl substituents.

- Targets Jak2 kinase, inhibiting proliferation in hematological malignancies.

- Comparison :

- Pharmacokinetics : AZD1480 exhibits excellent preclinical PK properties, but azetidine-containing analogs may offer superior metabolic stability due to reduced oxidative metabolism .

TLR7-9 Antagonists with Azetidine Moieties

Compound: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile

- Key Features: Azetidine linked to morpholinyl-quinoline and tetrahydropyrazolo groups. Targets TLR7-9 for treating systemic lupus erythematosus.

- Comparison :

- Structural : Both compounds feature azetidine, but the substituents differ (difluoromethyl vs. tetrahydropyrazolo-morpholinyl).

- Functional : The difluoromethyl group in the target compound may reduce polarity, enhancing blood-brain barrier penetration compared to the hydrophilic morpholinyl chain in the TLR antagonist .

Agrochemical Pyrimidines: Rimisoxafen

Compound: 5-Chloro-2-{3-chloro-2-[3-(difluoromethyl)-1,2-oxazol-5-yl]phenoxy}pyrimidine (Rimisoxafen)

- Key Features: Pyrimidine core with chloro, phenoxy, and oxazole substituents. Used as a herbicide.

- Comparison: Structural: Both share a 5-chloropyrimidine core, but Rimisoxafen’s phenoxy-oxazole chain contrasts with the azetidine group in the target compound. Functional: The azetidine’s compact structure may reduce steric hindrance in enzymatic interactions compared to Rimisoxafen’s bulky oxazole-phenoxy group .

Fluorinated Pyrimidines: Trifluoromethyl Derivatives

Compound: 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione

- Key Features :

- Pyrimidinedione core with trifluoromethyl and chloro substituents.

- Functional: The target compound’s azetidine may improve solubility relative to the pyridinyl-trifluoromethyl group, which contributes to higher molar mass (362.69 g/mol vs. ~290 g/mol for the target compound) .

Biologische Aktivität

5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine is a synthetic compound characterized by its unique structure, which combines a pyrimidine ring with an azetidine moiety and a difluoromethyl group. This compound is part of a broader class of pyrimidine derivatives known for their diverse biological activities, which include applications in medicinal chemistry, agriculture, and materials science.

The biological activity of 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine is primarily linked to its ability to interact with various biochemical pathways. Notably, it has been shown to inhibit mitochondrial complex I, disrupting the electron transport chain and affecting cellular respiration and ATP production. This inhibition can lead to increased oxidative stress and potential cell death, making it a candidate for further investigation in cancer research and other therapeutic areas.

Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

- Anticancer Activity : In vitro studies demonstrated that derivatives of pyrimidines exhibit significant cytotoxicity against cancer cell lines. For example, compounds related to 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine showed IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells, indicating promising anticancer properties .

- Antifungal Properties : Pyrimidine derivatives have been evaluated for their antifungal activity. Some compounds exhibited higher efficacy than standard treatments like Fluconazole, showcasing the potential of 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine in combating fungal infections .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of pyrimidine derivatives on breast cancer cell lines, 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine was found to induce apoptosis through caspase activation. The compound demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Case Study 2: Antifungal Activity

Another investigation reported that certain pyrimidine derivatives exhibited potent antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.3 μg/mL. The study indicated that these compounds could serve as lead candidates for developing new antifungal agents .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine | Structure | Anticancer, Antifungal |

| 5-Chloro-2,4,6-trifluoropyrimidine | Structure | Antiviral |

| Diflumetorim | Structure | Fungicide |

Uniqueness

The distinct combination of the difluoromethyl group and azetidine moiety in 5-Chloro-2-(3-(difluoromethyl)azetidin-1-yl)pyrimidine enhances its stability and interaction with biological targets compared to other pyrimidine derivatives. This unique structural feature may contribute to its specific biological effects and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.